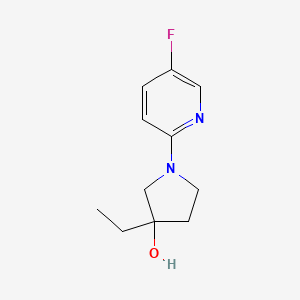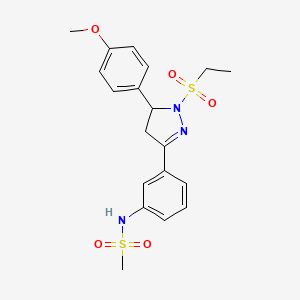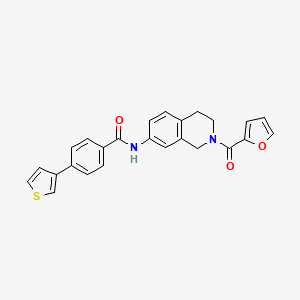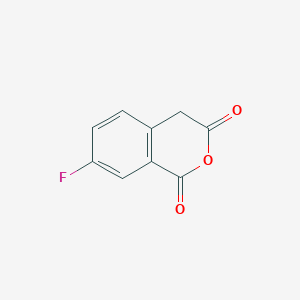
7-fluoro-4H-isochromene-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Fluoro-4H-isochromene-1,3-dione is a chemical compound that belongs to the isochromene family. It has gained significant attention in scientific research due to its potential biological activity and diverse applications. Its molecular formula is C9H5FO3, and it has a molecular weight of 180.134.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-fluoro-4H-isochromene-1,3-dione involves several methods. One notable method includes the use of amino resin as a scavenger reagent, which results in high purity and is confirmed through NMR, IR, and MS techniques. Another approach involves a metal-free arylation and fluorination method, where a fluorine atom is introduced by trapping the diazonium cation with HF.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the methods mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and scaling up of the processes.
Chemical Reactions Analysis
Types of Reactions: 7-Fluoro-4H-isochromene-1,3-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions, particularly involving the fluorine atom, are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like diazonium salts and HF are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can lead to the formation of carboxylic acids, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
7-Fluoro-4H-isochromene-1,3-dione has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound has shown potential anticancer properties, making it relevant in cancer research.
Medicine: Its derivatives are explored for their potential as anticonvulsant agents.
Industry: It is used in the development of materials for organic electronics, particularly in photopolymerization processes.
Mechanism of Action
The mechanism by which 7-fluoro-4H-isochromene-1,3-dione exerts its effects involves interactions with molecular targets and pathways. Compounds with similar structures have been used as fluorescent probes for monitoring the concentration of peroxynitrite, indicating potential interactions with reactive nitrogen species. Additionally, its anticancer properties suggest it may interfere with cellular pathways involved in cancer cell proliferation.
Comparison with Similar Compounds
Flumioxazin: A structurally related compound with significant herbicidal activity.
1,4-Dihydroxy-2-naphthoic acid derivatives: These compounds share similar structural motifs and have shown potential cytotoxic activity against various cancer cell lines.
2-Chloro-substituted 1,3-diarylpropan-1,3-diones: These compounds exhibit distinct photochemical behaviors and are used in photochemical applications.
Uniqueness: 7-Fluoro-4H-isochromene-1,3-dione stands out due to its unique combination of a fluorine atom and isochromene structure, which imparts specific chemical and biological properties
Properties
IUPAC Name |
7-fluoro-4H-isochromene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FO3/c10-6-2-1-5-3-8(11)13-9(12)7(5)4-6/h1-2,4H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRMDWNBFHZRVAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)F)C(=O)OC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylbutanamide](/img/structure/B2430426.png)
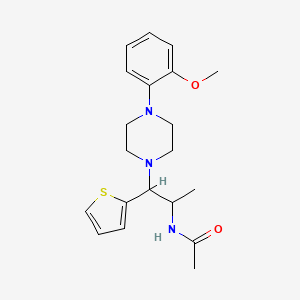
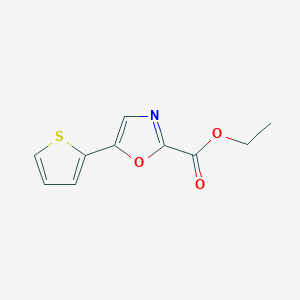
![2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2430429.png)
![2-Methoxyethyl 5-(4-bromobenzenesulfonamido)-2-methylnaphtho[1,2-B]furan-3-carboxylate](/img/structure/B2430430.png)
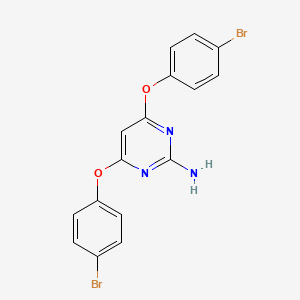
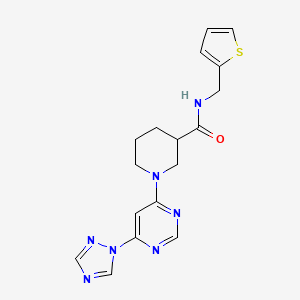

![1-(4-methoxyphenyl)-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one](/img/structure/B2430439.png)
![2-[2-Bromo-4-(propan-2-yl)phenoxy]-1-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B2430442.png)
![2-chloro-N-[2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2430443.png)
